Cas no 1260664-81-0 (6-Chloro-1H-pyrazolo[3,4-b]pyrazine)

6-Chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyrazine core with a chloro substituent at the 6-position. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of biologically active molecules. Its fused bicyclic system and reactive chloro group enable efficient functionalization, making it valuable for constructing pharmacophores in drug discovery. The compound exhibits high purity and stability, ensuring reliable performance in cross-coupling reactions and nucleophilic substitutions. Its utility extends to the development of kinase inhibitors and other therapeutic agents, where precise molecular modifications are critical. Suitable for research and industrial applications, it offers a robust building block for advanced synthetic pathways.
6-Chloro-1H-pyrazolo[3,4-b]pyrazine structure
1260664-81-0 structure
Product name:6-Chloro-1H-pyrazolo[3,4-b]pyrazine
CAS No:1260664-81-0
MF:C5H3ClN4
MW:154.557118654251
MDL:MFCD18250166
CID:1033140
PubChem ID:71463967

6-Chloro-1H-pyrazolo[3,4-b]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
    • SY120709
    • CS-W007235
    • DB-359353
    • SCHEMBL16433147
    • MFCD18250166
    • N13237
    • Z1255437987
    • EN300-2035222
    • AKOS016010875
    • DTXSID10855801
    • 1H-Pyrazolo[3,4-b]pyrazine, 6-chloro-
    • 6-CHLORO-1(2)H-PYRAZOLO[3,4-D]PYRIMIDINE
    • PGTUKZWBYWVLHW-UHFFFAOYSA-N
    • SB15407
    • 1260664-81-0
    • DS-6139
    • AB72466
    • 6-chloro-2H-pyrazolo[3,4-b]pyrazine
    • MDL: MFCD18250166
    • Inchi: InChI=1S/C5H3ClN4/c6-4-2-7-3-1-8-10-5(3)9-4/h1-2H,(H,8,9,10)
    • InChI Key: PGTUKZWBYWVLHW-UHFFFAOYSA-N
    • SMILES: ClC1=NC2=C(C=NN2)N=C1

Computed Properties

  • Exact Mass: 154.0046238g/mol
  • Monoisotopic Mass: 154.0046238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.5Ų
  • XLogP3: 0.8

6-Chloro-1H-pyrazolo[3,4-b]pyrazine Security Information

6-Chloro-1H-pyrazolo[3,4-b]pyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2630-1G
6-chloro-1H-pyrazolo[3,4-b]pyrazine
1260664-81-0 97%
1g
¥ 330.00 2023-04-07
eNovation Chemicals LLC
D619020-25G
6-chloro-1H-pyrazolo[3,4-b]pyrazine
1260664-81-0 97%
25g
$460 2024-07-21
Ambeed
A237908-100mg
6-Chloro-1H-pyrazolo[3,4-b]pyrazine
1260664-81-0 95%
100mg
$11.0 2025-02-24
Ambeed
A237908-250mg
6-Chloro-1H-pyrazolo[3,4-b]pyrazine
1260664-81-0 95%
250mg
$17.0 2025-02-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NL534-200mg
6-Chloro-1H-pyrazolo[3,4-b]pyrazine
1260664-81-0 95+%
200mg
532.0CNY 2021-07-12
abcr
AB492308-5 g
6-Chloro-1H-pyrazolo[3,4-b]pyrazine, 95%; .
1260664-81-0 95%
5g
€655.00 2023-06-13
Chemenu
CM248559-250mg
6-Chloro-1H-pyrazolo[3,4-b]pyrazine
1260664-81-0 95%+
250mg
$104 2021-08-04
Chemenu
CM248559-1g
6-Chloro-1H-pyrazolo[3,4-b]pyrazine
1260664-81-0 95%+
1g
$321 2021-08-04
TRC
C279045-250mg
6-Chloro-1H-pyrazolo[3,4-b]pyrazine
1260664-81-0
250mg
$ 930.00 2022-04-01
Chemenu
CM248559-5g
6-Chloro-1H-pyrazolo[3,4-b]pyrazine
1260664-81-0 95%+
5g
$1688 2021-08-04

Additional information on 6-Chloro-1H-pyrazolo[3,4-b]pyrazine

Introduction to 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS No. 1260664-81-0)

6-Chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound with the CAS registry number 1260664-81-0. This compound belongs to the class of pyrazolo[3,4-b]pyrazines, which are known for their unique structural properties and potential applications in various fields of chemistry and pharmacology. The molecule features a pyrazole ring fused to a pyrazine ring, with a chlorine atom substituted at the 6-position of the pyrazole moiety. This substitution pattern imparts distinct electronic and steric properties to the compound, making it a subject of interest in both academic and industrial research.

The synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine has been explored through various methodologies, including condensation reactions and cyclization processes. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound with high purity and yield. Researchers have also investigated the reactivity of this compound under different conditions, revealing its potential as an intermediate in the synthesis of more complex heterocyclic systems.

One of the most promising applications of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine lies in its use as a building block for drug discovery. The compound's unique structure allows for further functionalization, enabling the creation of derivatives with diverse biological activities. For instance, studies have shown that certain derivatives exhibit potent anti-inflammatory and antioxidant properties, making them valuable candidates for therapeutic development.

In addition to its role in drug discovery, 6-Chloro-1H-pyrazolo[3,4-b]pyrazine has also been explored for its potential in materials science. The compound's aromaticity and conjugation properties make it a suitable candidate for applications in organic electronics and optoelectronics. Recent research has focused on incorporating this compound into organic semiconductors and light-emitting materials, highlighting its versatility across multiple disciplines.

The study of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine has also led to significant insights into its photophysical properties. Researchers have investigated its absorption and emission characteristics under various conditions, revealing its potential as a fluorescent probe or sensor material. These findings underscore the importance of this compound in advancing our understanding of heterocyclic chemistry and its practical applications.

Furthermore, the environmental impact of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine has been a topic of interest in recent studies. Researchers have examined its biodegradability and toxicity profiles under controlled laboratory conditions. These studies aim to assess the compound's safety for use in industrial and medical applications while minimizing its environmental footprint.

In conclusion, 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS No. 1260664-81-0) is a versatile heterocyclic compound with a wide range of potential applications in chemistry, pharmacology, and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel compounds with tailored properties. As ongoing studies continue to uncover new aspects of this compound's behavior and utility, it is likely to remain a focal point in scientific research for years to come.

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